molecular formula C14H18Cl2N6S2 B560369 MI-nc (hydrochloride) CAS No. 1934302-23-4

MI-nc (hydrochloride)

Cat. No. B560369
CAS RN: 1934302-23-4
M. Wt: 405.4
InChI Key: QFOIGNCIUPMVOO-UHFFFAOYSA-N
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Description

MI-nc (hydrochloride) is a biochemical that serves as a negative control for MI-2 . It is a weak inhibitor of the menin-MLL fusion protein interaction . Menin is a tumor suppressor protein and a part of the MLL (Mixed Lineage Leukemia) SET1-like histone methyl transferase complex . The association of menin with MLL fusion proteins can lead to oncogenic transformation .


Physical And Chemical Properties Analysis

MI-nc (hydrochloride) is a crystalline solid . It is soluble in DMF (0.5 mg/ml), DMSO (1.3 mg/ml), Ethanol (0.1 mg/ml), and PBS (pH 7.2, 0.16 mg/ml) .

Scientific Research Applications

Leukemia Research

MI-nc (hydrochloride) is a weak inhibitor of the menin-MLL fusion protein interaction, with an IC50 of 193 μM . It serves as a negative control in experiments involving the more potent MI-2 compound. The menin-MLL interaction is crucial in the development of acute leukemia, and inhibiting this interaction is a promising strategy to counteract the oncogenic activity of MLL fusion proteins .

Cancer Therapeutics Development

As a negative control for MI-2, MI-nc (hydrochloride) aids in the development of cancer therapeutics by providing a baseline against which the efficacy of new inhibitors can be measured. This is particularly relevant in the context of multiple endocrine neoplasia and its associated malignancies .

Epigenetic Regulation Studies

MI-nc (hydrochloride) can be used to understand the role of menin as an essential component of histone methyltransferase complexes involving the mixed lineage leukemia (MLL) gene product. This understanding is vital for studies focusing on epigenetic regulation and its implications in cancer .

Stem Cell Differentiation

In the field of regenerative medicine, MI-nc (hydrochloride) may be used to study the effects of epigenetic molecules on stem cell differentiation. It can help in identifying the role of small molecule drugs in regulating lineage plasticity fates of bone-marrow-derived mesenchymal stem cells .

Drug Screening and Comparative Analysis

MI-nc (hydrochloride) can be utilized in drug screening processes to compare the effects of various compounds on cellular processes such as apoptosis. It provides a reference point to determine the relative potency and efficacy of other drugs targeting the menin-MLL interaction .

Cell Viability and Toxicity Assessments

This compound can also be used in assessing cell viability and toxicity, as it has been tested for these parameters in previous studies. Understanding its impact on cell health is crucial for evaluating its safety profile in a laboratory setting .

Mechanism of Action

Target of Action

MI-nc (hydrochloride) primarily targets the menin-MLL fusion protein interaction . Menin, a product of the multiple endocrine neoplasia gene, is an essential co-factor of oncogenic MLL fusion proteins . The menin–MLL interaction is critical for the development of acute leukemia .

Mode of Action

MI-nc (hydrochloride) acts as a weak inhibitor of the menin-MLL fusion protein interaction, with an IC50 of 193 μM . It can be used as a negative control compound for tests involving MI-2, which showed more binding potency with menin, blocked the menin-MLL interaction with an IC50 of 0.45 μM .

Biochemical Pathways

The menin-MLL interaction is a part of the histone methyltransferase complexes . Inhibition of this interaction by MI-nc (hydrochloride) can affect the function of these complexes, potentially leading to changes in gene expression and cellular function .

Pharmacokinetics

Its solubility in various solvents such as ethanol, dmso, and dimethyl formamide is provided . These properties can influence its absorption, distribution, metabolism, and excretion (ADME), and thus its bioavailability.

Result of Action

The inhibition of the menin-MLL interaction by MI-nc (hydrochloride) can induce apoptosis in cells expressing MLL fusion proteins . This suggests that it may have potential therapeutic effects in conditions such as leukemia, where MLL fusion proteins play a role .

Action Environment

It’s worth noting that the compound is recommended to be stored at -20°c , suggesting that temperature could affect its stability

properties

IUPAC Name

6-ethyl-4-[4-(1,3,4-thiadiazol-2-yl)piperazin-1-yl]thieno[2,3-d]pyrimidine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N6S2.2ClH/c1-2-10-7-11-12(15-8-16-13(11)22-10)19-3-5-20(6-4-19)14-18-17-9-21-14;;/h7-9H,2-6H2,1H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFOIGNCIUPMVOO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC2=C(N=CN=C2S1)N3CCN(CC3)C4=NN=CS4.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18Cl2N6S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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